3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid
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Overview
Description
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is explored for use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the pyrrole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring but lacks the thiazole ring.
5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole and pyrrole rings, which confer distinct chemical and biological properties. The methyl group at the 3-position further enhances its reactivity and potential for derivatization.
Properties
IUPAC Name |
3-methyl-5-pyrrol-1-yl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(9(12)13)8(14-10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHQMMEZQUDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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